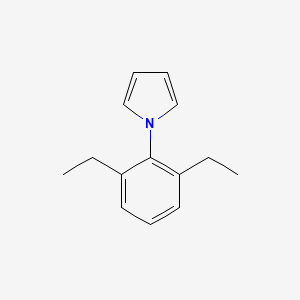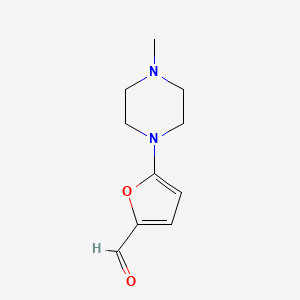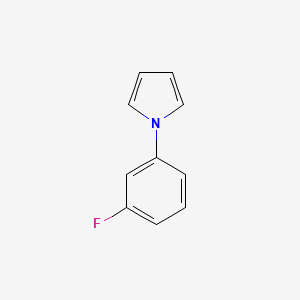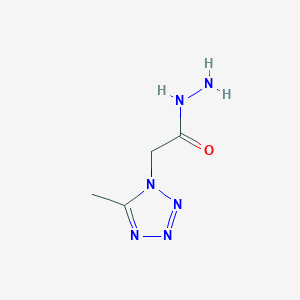
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (2M5TFC) is a compound of increasing interest in the scientific and industrial communities due to its unique properties and potential applications. It is a colorless, volatile, and highly reactive liquid with a distinctive odor. It is a halogenated derivative of benzoyl chloride and is used in a variety of synthetic reactions and processes. 2M5TFC has been used in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
- In Situ End Group Modification of Hyperbranched Polyesters : The study by Kricheldorf, Bolender, and Wollheim (1999) in the field of polymer chemistry demonstrates the use of acid chlorides, including derivatives similar to 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, for the in situ end group modification of star-shaped hyperbranched polyesters. This process allows for the control of the degree of polymerization and the modification of solubility and thermal properties through the introduction of various end groups, showcasing the compound's potential in polymer synthesis and modification (Kricheldorf, Bolender, & Wollheim, 1999).
Organic Synthesis
- Friedel–Crafts Acylation Reactions : Ross and Xiao (2002) explored the Friedel–Crafts acylation reactions, utilizing metal triflates and ionic liquids for the catalysis of aromatic electrophilic substitution reactions. Their research highlights the efficiency of such reactions in synthesizing methoxybenzophenone derivatives, indicating the broader applicability of related acid chlorides in facilitating regioselective synthesis of aromatic compounds (Ross & Xiao, 2002).
Corrosion Inhibition
- Inhibition Performances of Spirocyclopropane Derivatives : Chafiq et al. (2020) investigated the corrosion inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. While the study focuses on specific spirocyclopropane derivatives, it underscores the potential of structurally related compounds, such as 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, in developing effective corrosion inhibitors for industrial applications (Chafiq et al., 2020).
Wirkmechanismus
Mode of Action
As a benzoyl chloride derivative, “2-Methoxy-5-(trifluoromethoxy)benzoyl chloride” could potentially undergo nucleophilic substitution reactions . The chloride group (Cl) is a good leaving group, which means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.
Action Environment
The action, efficacy, and stability of “2-Methoxy-5-(trifluoromethoxy)benzoyl chloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, its reactivity might be affected by the pH of its environment due to the acid-base properties of the benzoyl chloride group .
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKPPHFBCDTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246801 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
CAS RN |
191604-91-8 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide](/img/structure/B1636756.png)


![6-Chloro-3-morpholinoimidazo[1,2-a]pyridine](/img/structure/B1636764.png)





